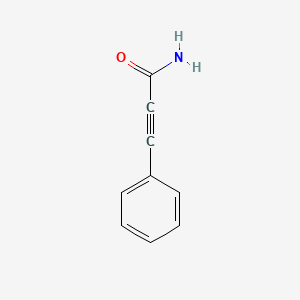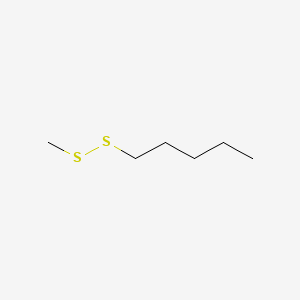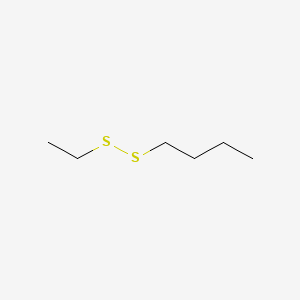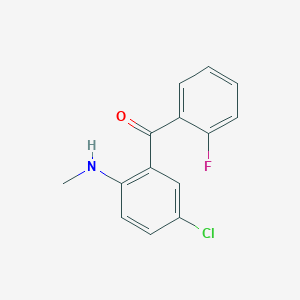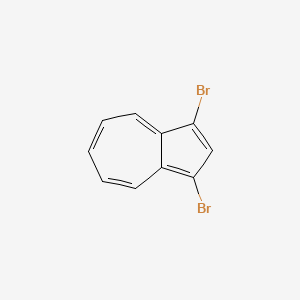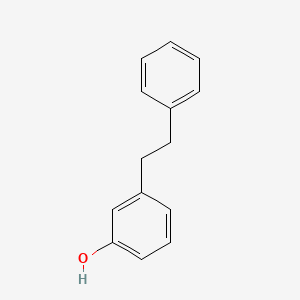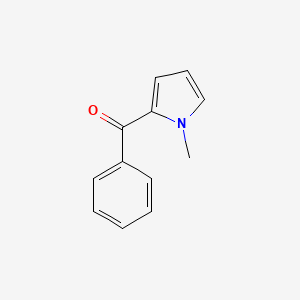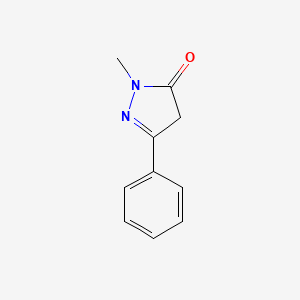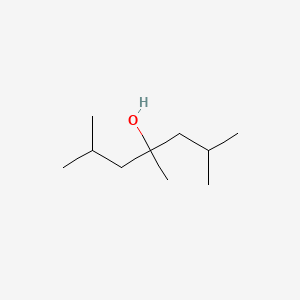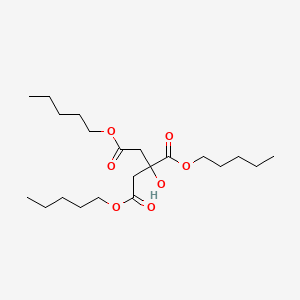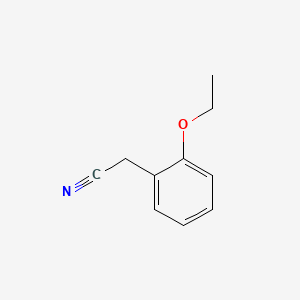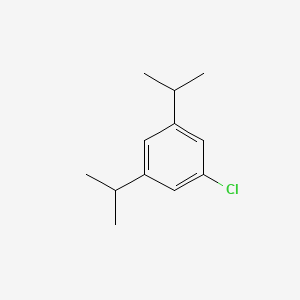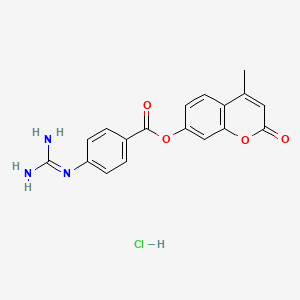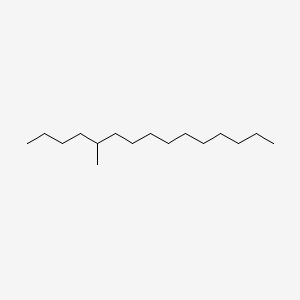
5-Methylpentadecane
概要
説明
5-Methylpentadecane: is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
準備方法
Synthetic Routes and Reaction Conditions: 5-Methylpentadecane can be synthesized through various methods. One common approach involves the alkylation of pentadecane with methylating agents under specific conditions. For example, the reaction of pentadecane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the isomerization of linear alkanes. Catalysts such as zeolites or metal oxides are often used to facilitate the rearrangement of carbon atoms, resulting in the formation of branched alkanes like this compound.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methylpentadecane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any functional groups that may be present.
Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium or platinum
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Removal of functional groups, yielding pure hydrocarbons
Substitution: Halogenated alkanes
科学的研究の応用
Chemistry: 5-Methylpentadecane is used as a reference compound in gas chromatography due to its well-defined retention time. It is also employed in studies involving hydrocarbon behavior and properties.
Biology: In biological research, this compound is studied for its role in the composition of natural oils and waxes. It is also investigated for its potential as a biomarker in ecological and environmental studies.
Medicine: While not directly used as a therapeutic agent, this compound is explored for its potential in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: In the industrial sector, this compound is utilized as a solvent and as an intermediate in the synthesis of other chemical compounds. It is also used in the formulation of lubricants and fuels.
作用機序
As a hydrocarbon, 5-Methylpentadecane primarily exerts its effects through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. Its interactions with other molecules are largely driven by van der Waals forces and hydrophobic effects.
類似化合物との比較
Pentadecane: A linear alkane with the formula C15H32. Unlike 5-Methylpentadecane, it lacks branching.
Hexadecane: Another linear alkane with the formula C16H34, similar in molecular weight but without the methyl substitution.
2-Methylpentadecane: Another branched alkane, but with the methyl group located at the second carbon instead of the fifth.
Uniqueness: this compound is unique due to its specific branching at the fifth carbon, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its behavior in various applications, making it distinct from its linear and differently branched counterparts.
特性
IUPAC Name |
5-methylpentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXIGHUBKWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275005 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-33-3 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)
